molecular formula C23H17ClN2O3S B430874 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one CAS No. 331972-16-8

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No. B430874
CAS RN: 331972-16-8
M. Wt: 436.9g/mol
InChI Key: WCFACGNOEPVCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone family. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) and has shown promising results in preclinical studies as an anticancer agent.

Scientific Research Applications

Antihistaminic Activity

The compound has been studied for its potential as an antihistamine agent . It has shown promising results in protecting animals from histamine-induced bronchospasm, which is significant for conditions like allergic rhinoconjunctivitis, urticaria, and asthma. Notably, one of the synthesized compounds from this series, specifically 3-(4-chlorophenyl)-2-(2-(4-methylpiperazin-1-yl)-2-oxoethylthio)quinazolin-4(3H)-one , emerged as the most potent, offering 71.13% protection compared to the reference standard chlorpheniramine maleate .

Sedation Properties

Interestingly, the same compound that showed high antihistaminic activity also exhibited negligible sedation effects. This is particularly important as many first-generation antihistamines cause sedation and dry mouth due to their blood-brain barrier penetration and lack of receptor specificity. The low sedation effect makes it a candidate for a new class of 'non-sedative antihistamines’ .

Synthesis of Novel Compounds

The compound serves as a starting point for the synthesis of a new series of quinazolin-4(3H)-ones. These novel compounds can be synthesized by reacting 2-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetyl chloride with various amines, leading to potential new drugs with varied therapeutic effects .

Chemical Mediator Interaction

Histamine is a crucial chemical mediator, and its interaction with H1 receptors is involved in the pathophysiology of several allergic conditions. The compound’s ability to modulate this interaction could be key in developing treatments for these conditions .

Receptor Specificity

The compound’s structure suggests that it might have higher receptor specificity, which is desirable in drug development. Higher specificity can lead to fewer side effects and more targeted treatments .

Blood-Brain Barrier Penetration

Due to its structural features, the compound might have a reduced ability to cross the blood-brain barrier. This property is beneficial in reducing the central nervous system side effects, such as sedation, which are common with many first-generation antihistamines .

Potential for Asthma Treatment

Given its antihistaminic activity, the compound could be explored further for its efficacy in treating asthma. By preventing bronchospasm, it could provide relief for asthma patients .

Allergic Conditions Treatment

The compound’s promising results in in vivo models suggest that it could be developed into a medication for treating various allergic conditions, providing an alternative to current medications that have undesirable side effects .

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3S/c1-29-18-12-10-17(11-13-18)26-22(28)19-4-2-3-5-20(19)25-23(26)30-14-21(27)15-6-8-16(24)9-7-15/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFACGNOEPVCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

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